4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide
Description
This compound features a piperazine core substituted with a 3-phenylpropyl group and a benzo[d][1,3]dioxole-5-carboxamidoethyl side chain.
Properties
IUPAC Name |
4-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-N-(3-phenylpropyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c29-23(20-8-9-21-22(17-20)32-18-31-21)25-11-12-27-13-15-28(16-14-27)24(30)26-10-4-7-19-5-2-1-3-6-19/h1-3,5-6,8-9,17H,4,7,10-16,18H2,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVZPQRRHCXHJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide is a complex organic molecule that incorporates a piperazine ring, a benzo[d][1,3]dioxole moiety, and various functional groups. This unique structure suggests potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 438.5 g/mol. The structure includes:
- Piperazine ring : Known for its versatility in drug design.
- Benzo[d][1,3]dioxole moiety : Associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N4O4 |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 1226427-01-5 |
Biological Activity Overview
Preliminary studies suggest that compounds structurally similar to This compound exhibit significant biological activities, including:
- Anticancer Activity : Analogous compounds have shown potent cytotoxicity against various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines.
Anticancer Activity
Research indicates that several carboxamide derivatives related to this compound possess strong cytotoxic properties. For instance, studies on similar compounds have reported IC(50) values less than 10 nM against murine P388 leukemia and human Jurkat leukemia cell lines .
Case Study: Cytotoxicity in Cancer Models
In vivo studies have shown that certain derivatives can effectively reduce tumor size in models such as subcutaneous colon 38 tumors in mice. A single dose of 3.9 mg/kg was curative for specific derivatives in refractory models .
The mechanism by which This compound exerts its effects may involve:
- Enzyme Inhibition : The carboxamide groups can participate in hydrogen bonding with enzymes or other biomolecules, potentially inhibiting their activity.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Comparative Analysis with Related Compounds
A comparative analysis with other piperazine derivatives reveals that the presence of the benzo[d][1,3]dioxole moiety significantly enhances selectivity and potency as a pharmacological agent.
| Compound Name | IC(50) (nM) | Biological Activity |
|---|---|---|
| 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)... | <10 | Cytotoxic against leukemia cell lines |
| Benzoxazepine derivative | 15 | Anti-inflammatory |
| Piperazine analog | 25 | Antimicrobial |
Scientific Research Applications
Antidiabetic Potential
Recent studies have investigated benzodioxole derivatives for their antidiabetic properties. In one study, synthesized benzodioxole carboxamide derivatives exhibited significant inhibitory effects on α-amylase, an enzyme involved in carbohydrate metabolism. The IC50 values for some derivatives were recorded at 2.57 and 4.28 µg/mL, indicating strong potential for managing diabetes and obesity-related conditions .
Neuropharmacological Effects
Compounds similar to 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide have been studied for their dual modulatory effects on serotonin (5-HT2A) and dopamine (D3) receptors. This modulation suggests potential applications in treating psychiatric disorders such as depression and schizophrenia .
Anticancer Activity
Research indicates that piperazine derivatives can interfere with tubulin polymerization, a crucial process in cancer cell division. By modifying the structure of piperazine compounds to include benzo[d][1,3]dioxole moieties, researchers aim to enhance their anticancer efficacy. This compound's unique structure may improve selectivity and potency against various cancer cell lines .
Synthesis and Modification
The synthesis of this compound typically involves multiple steps that require optimization for high yield and purity. Key reactions include:
- Formation of the Piperazine Ring : Utilizing cyclic sulfamidate and hydroxy sulfonamide building blocks.
- Functional Group Modifications : To enhance biological activity or facilitate further chemical reactions.
Understanding these synthetic pathways is crucial for developing analogs with improved pharmacological profiles.
Data Table: Summary of Biological Activities
Case Study 1: Antidiabetic Activity
A study conducted at Gazi University synthesized several benzodioxole derivatives to assess their α-amylase inhibitory activity. The results indicated that modifications to the benzodioxole structure significantly enhanced inhibitory potency, suggesting that further exploration could yield effective antidiabetic agents .
Case Study 2: Neuropharmacological Effects
In another investigation focusing on serotonin and dopamine receptor modulation, researchers created a series of piperazine derivatives incorporating the benzo[d][1,3]dioxole structure. These compounds demonstrated promising results in preclinical models for treating mood disorders .
Comparison with Similar Compounds
1-(2-[Bis(4-fluorophenyl)methoxy]ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909)
Structural Similarities :
- Shared piperazine core and 3-phenylpropyl substituent.
- Differences: GBR 12909 has a bis(4-fluorophenyl)methoxyethyl group instead of the benzo[d][1,3]dioxole-carboxamidoethyl moiety.
Functional Insights :
- GBR 12909 is a selective dopamine transporter (DAT) inhibitor, displacing [³H]cocaine binding and maintaining self-administration in primates .
- Implication : The benzo[d][1,3]dioxole group in the target compound may confer distinct binding kinetics or selectivity compared to GBR 12909’s fluorinated aromatic system.
p-MPPI and p-MPPF (5-HT₁ₐ Receptor Antagonists)
Structural Similarities :
- Piperazine backbone and arylalkyl substitutions.
- Differences: p-MPPI/p-MPPF include a 2'-methoxyphenyl group and iodobenzamido/fluorobenzamido side chains, lacking the benzo[d][1,3]dioxole moiety.
Functional Insights :
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
Structural Similarities :
- Piperazine-carboxamide scaffold.
- Differences: Simpler substituents (4-ethyl and 4-chlorophenyl groups) compared to the target compound’s extended side chains.
Functional Insights :
- Carboxamide-piperazine derivatives are intermediates in organic synthesis, with conformational flexibility influencing receptor interactions .
- Implication : The target compound’s elongated benzo[d][1,3]dioxole-ethyl chain may enhance lipophilicity or binding pocket compatibility.
Pharmacological and Binding Profile Comparisons
Dopamine Transporter Affinity
Key Finding : The bis(4-fluorophenyl) group in GBR 12909 enhances DAT selectivity over cocaine. The target compound’s benzo[d][1,3]dioxole may similarly optimize binding but requires empirical validation.
Serotonergic Activity
| Compound | 5-HT₁ₐ Antagonism (ID₅₀) | 5-HT Turnover Modulation |
|---|---|---|
| Target Compound | Not reported | Not tested |
| p-MPPI | 3 mg/kg | No effect |
| p-MPPF | 0.7 mg/kg | No effect |
Key Finding : Piperazine derivatives with arylalkyl side chains (e.g., p-MPPI) exhibit potent 5-HT₁ₐ antagonism, but substitutions like benzo[d][1,3]dioxole may redirect activity.
Structural Determinants of Activity
- Piperazine Core : Essential for interactions with neurotransmitter transporters/receptors.
- 3-Phenylpropyl Group : Common in DAT inhibitors (e.g., GBR 12909) and sigma ligands, suggesting hydrophobic interactions with binding pockets .
- Benzo[d][1,3]dioxole-carboxamidoethyl Side Chain : May enhance binding through hydrogen bonding (amide group) and π-π stacking (aromatic ring).
Q & A
Q. Basic
- NMR spectroscopy : Use H-NMR and C-NMR to confirm carboxamide linkages and aromatic substituents. Key signals include δ ~6.8–7.2 ppm (benzo[d][1,3]dioxole protons) and δ ~3.5–4.0 ppm (piperazine methylene groups) .
- Mass spectrometry : High-resolution ESI-MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z ~520–540) .
Q. Advanced
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carboxamide groups) .
- DFT calculations : Compare experimental IR/NMR data with B3LYP/6-311G**-level simulations to validate electronic properties .
What biological targets or pathways are associated with this compound?
Basic
Piperazine-carboxamide derivatives often target:
- Neuromodulatory receptors : Dopamine D3 receptors (e.g., functionalized diamino-butylbenzamides in ) .
- Enzymes : Fatty acid amide hydrolase (FAAH), implicated in pain and inflammation pathways .
Q. Advanced
- Molecular docking : Perform in silico studies to predict binding affinities for FAAH or dopamine receptors. Use AutoDock Vina with crystal structures (e.g., PDB: 3G6Y for FAAH) .
- In vitro assays : Screen for FAAH inhibition (e.g., fluorometric assays using arachidonoyl-AMC substrate) or receptor binding (radioligand displacement assays) .
How do structural modifications influence the compound’s biological activity?
Q. Advanced
- Substituent effects : Replace the 3-phenylpropyl group with fluorophenyl or pyridinyl moieties (see ) to enhance lipophilicity or receptor selectivity.
- SAR analysis : Compare IC values across analogs to identify critical pharmacophores. For example, bulky substituents on the piperazine ring may reduce FAAH binding .
How can computational tools address discrepancies in experimental data?
Q. Advanced
- Contradiction resolution : If biological activity varies across studies, use DFT to assess protonation states or solvation effects. For example, SCRF/PCM models can explain solubility-dependent activity shifts .
- Multi-parametric optimization : Combine QSAR models with experimental IC data to reconcile conflicting results (e.g., logP vs. hydrogen-bond acceptor counts) .
What challenges arise in purity assessment, and how are they resolved?
Q. Advanced
- Impurity profiling : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect byproducts (e.g., unreacted isocyanate).
- Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) for purity validation .
What industrial-scale synthesis strategies are methodologically relevant for research?
Q. Basic
Q. Advanced
- Hybrid AI/robotic systems : Implement self-optimizing platforms that adjust parameters (e.g., temperature, residence time) in real-time based on MS/UV feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
